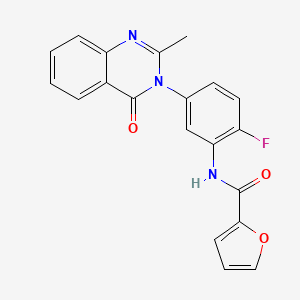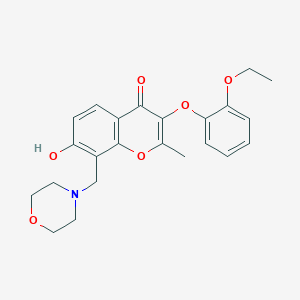
Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as chloro-substituted aromatic systems and methoxy groups. The first paper describes a compound with a chloro-substituted indoline and isobenzofuran systems, which shares some structural similarities with the target compound . The second paper discusses the synthesis of benzoxazine derivatives with chloro and methoxy substituents, which are also relevant to the target compound's structure .
Synthesis Analysis
The synthesis of related compounds involves coupling reactions under solvent-free conditions, which might be applicable to the target compound. For instance, the first paper reports the use of microwave irradiation to couple 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid, yielding a chloro-substituted compound in high yield . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using X-ray crystallography and DFT studies. The first paper provides insights into the crystal structure and intermolecular interactions, such as π-π stacking, which could be relevant for understanding the molecular structure of the target compound . The analysis of HOMO and LUMO values from DFT studies in the first paper could also be informative for the electronic structure of "this compound" .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the target compound, they do provide information on the reactivity of structurally related compounds. For example, the first paper's compound is synthesized through a coupling reaction, which suggests that similar strategies could be employed for the target compound . The second paper's focus on the synthesis of benzoxazine derivatives and their binding affinity to serotonin receptors indicates that the target compound may also exhibit interesting biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. The crystalline nature and the presence of short intermolecular interactions suggest that "this compound" may also exhibit solid-state properties conducive to crystal formation . The presence of chloro and methoxy groups in the compounds studied in both papers suggests that the target compound may have similar solubility and electronic properties .
Wissenschaftliche Forschungsanwendungen
Selective Insecticide Properties
Research on N-substituted biscarbamoyl sulfides, including compounds with specific structural motifs related to the query compound, has shown selective insecticide properties, indicating potential agricultural applications for pest control while minimizing toxicity to mammals (Fahmy, Chiu, & Fukuto, 1974).
Nanoparticle Carriers for Agricultural Use
Solid lipid nanoparticles and polymeric nanocapsules incorporating carbendazim and tebuconazole demonstrate modified release profiles and reduced environmental toxicity. Such technology could be adapted for delivering a range of agricultural chemicals, including those related to the query compound (Campos et al., 2015).
Synthesis and Characterization of Complex Molecules
Studies on the synthesis of complex molecules with benzimidazole and benzodifuran components have led to the development of compounds with anti-inflammatory and analgesic properties. This research points to the potential for designing novel therapeutics based on intricate chemical frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Advanced Glycation End-Product Formation
Methylglyoxal, a reactive alpha-oxoaldehyde, is involved in the formation of advanced glycation end-products, which are associated with diabetes and neurodegenerative diseases. Research into compounds that can modify or inhibit these processes could provide insights into managing these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showcases the exploration of novel compounds with potent cytotoxic activity against cancer cell lines, highlighting the potential for discovering new anticancer agents (Deady et al., 2005).
Eigenschaften
IUPAC Name |
methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO7/c1-26-15-8-13(19(24)28-3)14(9-16(15)27-2)22-18(23)17-6-10-4-5-11(21)7-12(10)20(25)29-17/h4-5,7-9,17H,6H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSRVYMYEQBOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)
![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)
![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)
![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)


![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)
![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)